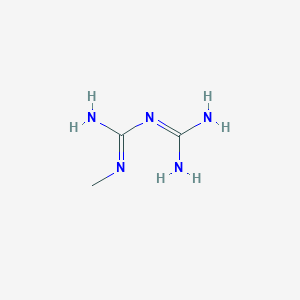

1-carbamimidoyl-2-methylguanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1609-00-3 |

|---|---|

Molecular Formula |

C3H9N5 |

Molecular Weight |

115.14 g/mol |

IUPAC Name |

1-carbamimidoyl-2-methylguanidine |

InChI |

InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8) |

InChI Key |

JLPWQEHTPOFCPG-UHFFFAOYSA-N |

Isomeric SMILES |

CN/C(=N\C(=N)N)/N |

Canonical SMILES |

CN=C(N)N=C(N)N |

Other CAS No. |

1609-00-3 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of 1-Carbamimidoyl-2-methylguanidine

An In-depth Technical Guide to the Synthesis of 1-Carbamimidoyl-2-methylguanidine (Metformin)

For Researchers, Scientists, and Drug Development Professionals

This compound, known widely by its non-proprietary name Metformin, stands as a cornerstone in the management of type 2 diabetes.[1] Its chemical name, N,N-Dimethylimidodicarbonimidic diamide, describes a biguanide structure that has been a subject of chemical synthesis since the 1920s.[2][3] As the most prescribed oral antihyperglycemic agent, understanding its synthesis is crucial for pharmaceutical chemists and researchers involved in drug development and manufacturing.[1][4] This guide provides a comprehensive technical overview of the predominant synthesis pathways, the underlying chemical principles, and detailed experimental protocols, grounded in authoritative scientific literature.

Core Synthesis Strategy: Retrosynthetic Analysis

A retrosynthetic approach to this compound hydrochloride reveals a logical and efficient synthetic route. The primary disconnection occurs at the C-N bond linking the dimethylamino group to the biguanide backbone. This identifies dimethylamine and a cyanoguanidine (dicyandiamide) moiety as the key synthons, representing the most direct and industrially favored pathway for its construction.[5]

Caption: Retrosynthetic analysis of Metformin.

The Primary Industrial Pathway: Dicyandiamide and Dimethylamine

The most prevalent and economically viable synthesis of this compound involves the direct reaction of dicyandiamide (2-cyanoguanidine) with dimethylamine, typically in the form of its hydrochloride salt.[2][6][7] This single-step process is robust, high-yielding, and adaptable to various reaction conditions.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The dimethylamine acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in dicyandiamide. The use of dimethylamine hydrochloride is crucial; it is proposed that the more basic dicyandiamide deprotonates the dimethylammonium ion, liberating the free dimethylamine to initiate the nucleophilic attack.[5] A subsequent proton transfer yields the final, stable biguanide structure, which precipitates as the hydrochloride salt.[5]

Caption: Primary synthesis pathway of Metformin HCl.

Methodological Variations and Causality

While the core reactants remain consistent, the conditions under which they are combined significantly influence reaction efficiency, purity, and environmental impact.

-

Solvent-Based Methods: The reaction is frequently performed in a high-boiling organic solvent.

-

Rationale: The solvent acts as a medium for heat transfer, ensuring a uniform reaction temperature and facilitating mixing of the reactants.[8]

-

Common Solvents: Toluene and xylene are traditionally used, allowing the reaction to be conducted at reflux temperatures required for the activation of the nitrile group.[2][3] Other solvents like N,N-dimethylformamide (DMF) have also been employed.[9] The choice of solvent can impact product isolation; for instance, using an organic solvent in which the product, Metformin HCl, is insoluble allows for direct precipitation and easier separation.[10]

-

-

Solvent-Free (Melt) Synthesis: This approach involves heating the solid reactants (dicyandiamide and dimethylamine hydrochloride) directly above their melting points without a solvent.

-

Heating Techniques:

-

Conventional Heating: Standard heating mantles are used to bring the reaction mixture to temperatures between 100-160°C.[6][11] This method is effective but can lead to localized overheating, potentially increasing the formation of impurities.[11]

-

Microwave Irradiation: A more modern and efficient technique involves microwave heating. Microwaves directly heat the reactants, leading to a more uniform temperature profile throughout the mixture.[11][12]

-

Causality: The uniform heating provided by microwaves reduces the formation of temperature-dependent byproducts, thereby increasing the purity of the final product.[11][12] This method can also dramatically reduce reaction times from hours to minutes.[6]

-

Comparative Data on Synthesis Conditions

| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Conventional | Toluene | Reflux | - | 96 | [2] |

| Conventional | Xylene | Reflux | - | 47 | [3] |

| High Pressure | Organic Solvent | 120-140 | 1-2 h | >90 | [10] |

| Microwave | None (Melt) | 100-160 | - | High | [11][12] |

| Microwave (TLC) | Ethanol | MWI (540W) | 5 min | 92 | [6] |

Detailed Experimental Protocols

The following protocols represent common methodologies for the synthesis of this compound hydrochloride.

Protocol 1: Solvent-Based Synthesis with Conventional Heating

This protocol is adapted from established literature procedures.[2]

Materials:

-

Dimethylamine hydrochloride

-

Dicyandiamide (2-cyanoguanidine)

-

Toluene

-

Hydrochloric Acid (if preparing the salt in situ)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add equimolar quantities of dimethylamine hydrochloride and dicyandiamide.

-

Solvent Addition: Add a suitable volume of toluene to the flask to create a slurry.

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Reaction Completion: Maintain the reflux until the starting materials are consumed. Upon heating, the reactants will dissolve and then the product will begin to precipitate.

-

Isolation: Cool the reaction mixture to room temperature. The product, N,N-dimethylimidodicarbonimidic diamide hydrochloride (Metformin HCl), will precipitate out of the solution.[2]

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold toluene or another non-polar solvent to remove residual impurities.

-

Drying: Dry the product under vacuum to obtain the final compound. A yield of approximately 96% can be expected.[2]

Protocol 2: Purification by Recrystallization

Crude Metformin HCl can be further purified to pharmaceutical grade.[14]

Materials:

-

Crude Metformin HCl

-

80% Ethanol in water

-

Activated Carbon

Procedure:

-

Dissolution: Dissolve the crude Metformin HCl in a minimal amount of hot purified water.[14]

-

Decolorization: Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes to remove colored impurities.[14]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

-

Crystallization: Add 80% ethanol to the hot filtrate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to induce crystallization.[14]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Experimental workflow for Metformin HCl synthesis.

Conversion to the Free Base

For certain applications or the synthesis of different salt forms, Metformin hydrochloride must be converted to its highly alkaline free base, this compound.[15]

Protocol 3: Preparation of Metformin Free Base This procedure uses a strong base to deprotonate the hydrochloride salt.[15]

-

Base Preparation: Prepare a solution of sodium ethoxide in situ by carefully dissolving metallic sodium in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

Deprotonation: Add fine crystals of Metformin hydrochloride in portions to the sodium ethoxide solution. The sodium ethoxide acts as a strong base, deprotonating the Metformin hydrochloride.

-

Isolation: The Metformin free base (1,1-Dimethylbiguanide) will precipitate as a white solid.[15]

-

Purification: The precipitate is collected and purified to be used in subsequent reactions, such as the synthesis of Metformin hydrosulfide by reacting it with H₂S.[15][16]

Conclusion

The synthesis of this compound (Metformin) is dominated by a straightforward and efficient reaction between dicyandiamide and dimethylamine hydrochloride. While the fundamental chemistry has been established for decades, modern advancements, particularly the use of microwave irradiation and solvent-free conditions, offer significant improvements in purity, reaction time, and environmental sustainability. The choice of methodology—whether a traditional solvent-based reflux or a modern melt synthesis—allows chemists to tailor the process based on scale, available equipment, and green chemistry objectives. A thorough understanding of these pathways, coupled with robust purification techniques, is essential for the consistent and high-quality production of this vital pharmaceutical agent.

References

-

ResearchGate. (n.d.). Chemical reaction of Metformin production. .

-

National Institutes of Health. (n.d.). Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S. .

-

Google Patents. (2021-01-28). WO/2021/012274 PREPARATION METHOD FOR METFORMIN HYDROCHLORIDE. .

-

ChemicalBook. (n.d.). Metformin hydrochloride synthesis. .

-

Google Patents. (n.d.). CN112028795A - Synthesis method of metformin hydrochloride. .

-

MDPI. (n.d.). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. .

-

The Science Snail. (2020-08-21). Total synthesis of metformin. .

-

Google Patents. (n.d.). CN102516130A - Preparation method of metformin hydrochloride. .

-

ACS Omega. (2025-08-27). Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S. .

-

Google Patents. (n.d.). BR112022001392A2 - Method for preparing metformin hydrochloride. .

-

Googleapis.com. (2016-04-21). WO 2016/059507 A1. .

-

University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. .

-

BenchChem. (n.d.). This compound;sulfuric acid | 36801-25-9. .

-

ResearchGate. (2025-10-16). (PDF) New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. .

-

News-Medical.net. (n.d.). Metformin Chemistry. .

-

SciSpace. (2017). Synthesis method of metformin hydrochloride. .

-

Google Patents. (n.d.). CN107445869A - A kind of synthetic method of Metformin hydrochloride. .

-

Sigma-Aldrich. (n.d.). 1,1-Dimethylbiguanide 97 1115-70-4. .

-

ResearchGate. (n.d.). The synthesis method of metformin new salts. .

-

Justia Patents. (2023-07-27). synthesis method and application of metformin hydrochloride. .

-

Google Patents. (n.d.). WO2019154769A1 - Process for the preparation of metformin. .

-

Google Patents. (2016-04-21). WO2016059507A1 - Improved process for the preparation of high pure metformine. .

-

Google Patents. (n.d.). Green recovery process of metformin hydrochloride distillation residue. .

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2016059507A1 - Improved process for the preparation of high pure metformine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 6. New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. patents.justia.com [patents.justia.com]

- 9. CN102516130A - Preparation method of metformin hydrochloride - Google Patents [patents.google.com]

- 10. CN112028795A - Synthesis method of metformin hydrochloride - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. BR112022001392A2 - Method for preparing metformin hydrochloride - Google Patents [patents.google.com]

- 13. CN111689876A - Green recovery process of metformin hydrochloride distillation residue - Google Patents [patents.google.com]

- 14. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Carbamimidoyl-2-methylguanidine (Metformin)

Introduction

1-Carbamimidoyl-2-methylguanidine, a molecule more ubiquitously recognized in the pharmaceutical realm as Metformin, stands as a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its enduring prevalence in clinical practice is a testament to a robust efficacy profile, favorable safety, and a deepening understanding of its multifaceted mechanism of action.[3][4][5] This technical guide provides a comprehensive exploration of the fundamental physicochemical properties of Metformin, offering insights for researchers, scientists, and drug development professionals. Beyond a mere tabulation of data, this document delves into the experimental rationale and methodologies that underpin these key characteristics, fostering a deeper appreciation for the molecule's behavior in both laboratory and physiological settings.

Molecular Structure and Chemical Identity

Metformin belongs to the biguanide class of compounds, characterized by a unique arrangement of guanidine moieties.[6] Its structure imparts a strong basicity, a feature that is central to its physicochemical and pharmacological properties.

Chemical Name: this compound Synonyms: Metformin, N,N-Dimethylimidodicarbonimidic diamide Molecular Formula: C₄H₁₁N₅ Molecular Weight: 129.16 g/mol [7]

The hydrochloride salt, Metformin HCl (C₄H₁₁N₅·HCl, MW: 165.62 g/mol ), is the overwhelmingly common form utilized in pharmaceutical formulations due to its enhanced stability and solubility.[8][9]

Physicochemical Properties

A thorough understanding of a drug's physicochemical properties is paramount for formulation development, analytical method design, and predicting its pharmacokinetic profile. The key properties of Metformin are summarized below, followed by detailed discussions and experimental protocols.

| Property | Value | Source(s) |

| pKa | 2.8, 11.5 | [4] |

| logP (Octanol-Water Partition Coefficient) | -2.6 | [6] |

| Aqueous Solubility | Freely soluble in water | [8][9] |

| Melting Point (as HCl salt) | 223-226 °C | [9][10][11] |

| Appearance (as HCl salt) | White crystalline powder | [9][12] |

Acidity and Basicity (pKa)

The pKa values of Metformin, 2.8 and 11.5, indicate that it is a strong base.[4] At physiological pH (around 7.4), Metformin exists almost exclusively as a hydrophilic cation.[4] This ionization state is a critical determinant of its low lipid membrane permeability and its absorption, distribution, and excretion characteristics.

The pKa of Metformin can be reliably determined using potentiometric titration, a method that monitors pH changes in a solution upon the addition of a titrant.

Principle: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal. By titrating a solution of Metformin with a strong acid or base and monitoring the pH, the inflection points in the titration curve can be used to determine the pKa values.

Materials and Equipment:

-

Metformin Hydrochloride reference standard

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (deionized or distilled)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of Metformin HCl and dissolve it in 50 mL of high-purity water.

-

Titration with NaOH: Place the solution on a stir plate and immerse the calibrated pH electrode. Begin stirring gently.

-

Add 0.1 M NaOH in small, precise increments (e.g., 0.1 mL) from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, a plot of the first derivative (ΔpH/ΔV) versus the average volume will show peaks at the equivalence points.

Causality: The choice of potentiometric titration is based on its accuracy and direct measurement of the compound's buffering capacity at different pH values. The use of standardized acid and base solutions ensures the precision of the determined pKa.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A negative logP value, such as Metformin's -2.6, signifies its high hydrophilicity.[6] This property explains its limited passive diffusion across cell membranes and its reliance on specific transporters for absorption and cellular uptake.

The traditional shake-flask method provides a direct measure of a compound's partitioning between two immiscible phases.

Principle: A solution of the compound is prepared in one phase (e.g., water) and then mixed with an equal volume of the immiscible phase (n-octanol). After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Materials and Equipment:

-

Metformin Hydrochloride reference standard

-

n-Octanol (pre-saturated with water)

-

High-purity water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of Metformin HCl in the water phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the Metformin solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of Metformin using a validated analytical method (e.g., UV spectrophotometry at λmax ≈ 233 nm or HPLC).[3]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation should also be performed to ensure that the total amount of Metformin recovered from both phases is close to the initial amount.

Solubility

Metformin hydrochloride is described as freely soluble in water.[8][9] This high aqueous solubility is advantageous for oral drug formulation, as it facilitates dissolution in the gastrointestinal tract.

This method determines the saturation solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

-

Metformin Hydrochloride reference standard

-

High-purity water

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of Metformin HCl to a series of vials containing a known volume of water.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it gravimetrically with the solvent, and determine the concentration of Metformin using a validated analytical method.

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL).

Causality: Using a thermostatically controlled environment is crucial as solubility is temperature-dependent. Ensuring an excess of solid material is present throughout the experiment guarantees that the solution is saturated at equilibrium.

Synthesis of this compound Hydrochloride

The industrial synthesis of Metformin HCl is a well-established process, typically involving the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[13][14]

Reaction Scheme

Caption: Synthesis of Metformin HCl from Dimethylamine HCl and Dicyandiamide.

This protocol outlines a general procedure for the synthesis of Metformin HCl.

Materials and Equipment:

-

Dimethylamine hydrochloride

-

Dicyandiamide

-

High-boiling point solvent (e.g., xylene or a solvent-free melt)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with temperature control

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of dimethylamine hydrochloride and dicyandiamide. If using a solvent, add it to the flask.

-

Heating: Heat the mixture with stirring to a temperature typically between 120-160 °C.[14][15] The reaction is often carried out under reflux if a solvent is used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the crude product by filtration.

-

Purification: Purify the crude Metformin HCl by recrystallization from a suitable solvent like ethanol or methanol to obtain a white crystalline solid.

-

Drying: Dry the purified product under vacuum.

Causality: The use of the hydrochloride salt of dimethylamine is crucial as the reaction is acid-catalyzed.[13] Heating provides the necessary activation energy for the nucleophilic attack of dimethylamine on the nitrile carbon of cyanoguanidine. Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quantity of Metformin.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Metformin.

-

¹H NMR: The ¹H NMR spectrum of Metformin HCl in D₂O typically shows a characteristic singlet for the two equivalent methyl groups around 2.9-3.0 ppm.[16][17] The exchangeable protons of the amine and imine groups may be observed in non-deuterated solvents like DMSO-d₆.

-

¹³C NMR: The ¹³C NMR spectrum in D₂O shows signals for the methyl carbons and the two distinct carbons of the biguanide backbone.[14]

Vibrational spectroscopy provides information about the functional groups present in the molecule.

-

IR Spectrum: The IR spectrum of Metformin HCl exhibits characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and C=N and C-N stretching vibrations (in the 1500-1650 cm⁻¹ region).[18][19]

-

Raman Spectrum: FT-Raman spectroscopy complements the IR data, providing information on the non-polar bonds and the overall molecular skeleton.

Chromatographic Analysis

Chromatographic methods are central to the quantitative analysis of Metformin in pharmaceutical formulations and biological matrices.

Reverse-phase HPLC with UV detection is the most common method for the assay of Metformin HCl.[6][7][20]

Principle: The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. Metformin, being polar, typically has a short retention time.

Caption: Workflow for the HPLC assay of Metformin HCl in tablets.

Typical HPLC Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier like acetonitrile or methanol.[7][8]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 233 nm[3]

-

Temperature: Ambient

Causality: The choice of a C18 column and a polar mobile phase is standard for reverse-phase chromatography of polar analytes. The acidic pH of the mobile phase ensures that Metformin remains in its protonated, more water-soluble form, leading to sharp, symmetrical peaks. UV detection at the λmax of Metformin provides high sensitivity.

LC-MS/MS is the gold standard for the quantification of Metformin in biological fluids due to its high sensitivity and selectivity.[21][22][23]

Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI), and the resulting ions are separated by a mass analyzer. In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and a specific product ion is monitored, providing a high degree of specificity.

Conclusion

The physicochemical properties of this compound (Metformin) are intrinsically linked to its structure and are pivotal to its formulation, analytical characterization, and pharmacokinetic profile. Its high polarity, conferred by the biguanide structure, dictates its solubility, lipophilicity, and reliance on transport-mediated processes for biological activity. The robust and well-characterized analytical methods available ensure the quality and efficacy of this vital medication. This guide has provided a detailed overview of these properties and the experimental methodologies used for their determination, offering a valuable resource for professionals in the pharmaceutical sciences.

References

-

USP Monographs: Metformin Hydrochloride Tablets. USP29-NF24. [Link]

-

USP Monographs: Metformin Hydrochloride. USP29-NF24. [Link]

- Sheela, N. R., et al. (2012). FTIR, FT Raman and UV-Visible Spectroscopic Analysis on Metformin Hydrochloride. Asian Journal of Chemistry, 24(11), 5049-5052.

- Metformin Hydrochloride Tablets. (2011).

- Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585.

- Metformin Hydrochloride: A Deep Dive into its Chemical Properties and Applic

- Metformin: Uses, Dosage, Side Effects, Warnings. (2023). Drugs.com.

- Metformin. (n.d.). PubChem.

- Metformin (Glucophage): Type 2 Diabetes. (n.d.). Cleveland Clinic.

- Lee, H., et al. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules, 25(20), 4649.

- Kar, M., & Choudhury, P. K. (2009). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 71(3), 318–320.

- Wang, Y., et al. (2020). Nuclear Magnetic Resonance-Based Metabolomic Analysis of the Anticancer Effect of Metformin Treatment on Cholangiocarcinoma Cells. Frontiers in Oncology, 10, 584501.

- Metformin synthesis. (n.d.). ChemicalBook.

- Total synthesis of metformin. (2020). The Science Snail.

- HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. (2009). Indian Journal of Pharmaceutical Sciences.

- Application Note: LC-MS/MS Method for the Quantification of Metformin in Human Plasma. (n.d.). BenchChem.

- Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. (2020). PLOS ONE, 15(6), e0234216.

- Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. (n.d.).

- Saeed Arayne, M., Sultana, N., & Zuberi, M. H. (2006). Development and validation of RP-HPLC method for analysis of metformin. Pakistan journal of pharmaceutical sciences, 19(3), 231-235.

- Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines. (2023). Frontiers in Chemistry, 11, 1133930.

- ¹H-NMR spectra of metformin in different pD conditions. (n.d.).

- WO/2021/012274 PREPARATION METHOD FOR METFORMIN HYDROCHLORIDE. (2021). WIPO.

- ANALYTICAL METHOD VALIDATION OF METFORMIN HCL AND LINAGLIPTIN TABLET BY HPLC. (2022). International Journal of Novel Research and Development.

- Quantitative Determination of Metformin Hydrochloride Tablet of Different Brands Available in Malaysia by UV Spectrophotometry and Fourier Transform Infrared Spectroscopy (FTIR). (2022). Biomedical Research.

- Kidwai, M., et al. (2004). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis.

- Comparative Analysis of the Level of Metformin Hydrochloride in Different Tablets Brands. (2023). ChemClass Journal.

- Metformin Hydrochloride. (n.d.). USP-NF.

- Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. (2011). E-Journal of Chemistry.

- PRODUCT MONOGRAPH PrRAN™– METFORMIN Metformin Hydrochloride Tablets, USP 500 mg and 850 mg. (2017). Ranbaxy.

- Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometr. (2023). Frontiers.

- Metformin HCL. (n.d.). ChemBK.

- Development and Validation of Discriminative Dissolution Method for Metformin Immediate-Release Film-Coated Tablets. (2019). Journal of Analytical Methods in Chemistry.

- Metformin hydrochloride CAS#: 1115-70-4. (n.d.). ChemicalBook.

- Metformin hydrochloride | 1115-70-4. (n.d.). ChemicalBook.

- Development and Validation of Discriminative Dissolution Method for Metformin Immediate-Release Film-Co

- Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. (2022). ACS Omega.

- Scientific Documentation - M1566, Metformin Hydrochloride, BP. (2022). Spectrum Chemical.

- Preparation and Characterization of Metformin Hydrochloride — Compritol 888 ATO Solid Dispersion. (2013). Iranian Journal of Pharmaceutical Research.

- Solubility Measurement and Data Correlation of Metformin Hydrochloride in Four Aqueous Binary Solvents and Three Pure Solvents from 283.15 to 323.15 K. (2021).

- Dissolution Method development and validation for simultaneous determination of Metformin and Teneligliptin in pharmaceutical tablets. (n.d.). Research Journal of Pharmacy and Technology.

- A Comparative Study of the Lipophilicity of Metformin and Phenformin. (2021). Molecules, 26(21), 6649.

- A Simple Review Of Analytical Techniques For Determination Of Metformin And Impurity Profiling Study. (2025).

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3496.

- Determination of plasma metformin by a new cation-exchange HPLC technique. (1997).

Sources

- 1. Evaluation of metformin hydrochloride in Wistar rats by FTIR-ATR spectroscopy: A convenient tool in the clinical study of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of metformin hydrochloride (2017) | Mo Qianqian [scispace.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijrpr.com [ijrpr.com]

- 7. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugfuture.com [drugfuture.com]

- 9. Metformin hydrochloride CAS#: 1115-70-4 [m.chemicalbook.com]

- 10. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]

- 11. ijcrt.org [ijcrt.org]

- 12. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 14. mdpi.com [mdpi.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. Frontiers | Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. chemclassjournal.com [chemclassjournal.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]

1-carbamimidoyl-2-methylguanidine mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-carbamimidoyl-2-methylguanidine (Metformin)

Abstract

This compound, universally known as metformin, stands as a cornerstone in the management of type 2 diabetes.[1][2] Its therapeutic success has spurred extensive research into its molecular mechanisms, revealing a complex and multifaceted mode of action that extends beyond glycemic control to areas like cancer and aging.[1][3] This technical guide provides a comprehensive exploration of the in vitro mechanisms of metformin, with a focus on its primary molecular targets and the subsequent cellular signaling cascades. We will delve into the intricacies of mitochondrial bioenergetics, the central role of AMP-activated protein kinase (AMPK), the regulation of hepatic gluconeogenesis, the enhancement of peripheral glucose uptake, and the antiproliferative effects observed in cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of metformin's cellular activities to inform further investigation and therapeutic innovation.

Introduction: Deconstructing a Complex Mechanism

Metformin's journey from a synthesized guanidine derivative to the world's most prescribed oral antidiabetic agent has been paralleled by an equally long and winding path to understanding its precise mechanism of action.[2][3] While its principal clinical effect is the reduction of hepatic glucose production, the underlying molecular events have been a subject of intense debate.[1][2][4] A critical point of contention revolves around the concentrations of metformin used in in vitro studies, which often far exceed the therapeutic plasma concentrations observed in patients (micromolar range).[1][2][4][5] This guide will navigate these complexities, presenting the current understanding of metformin's in vitro actions while maintaining a critical perspective on the physiological relevance of the experimental conditions.

The Mitochondrion: Metformin's Primary Powerhouse Target

The preponderance of evidence points to the mitochondrion as the primary subcellular target of metformin. Its effects on cellular energy metabolism are central to its therapeutic actions.

Inhibition of Mitochondrial Respiratory Chain Complex I

A widely accepted, though debated, mechanism of metformin action is the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[6][7][8][9] This inhibition curtails the oxidation of NADH to NAD+, reduces proton pumping across the inner mitochondrial membrane, and consequently decreases ATP synthesis.

-

Causality of Experimental Choice: Investigating Complex I inhibition is fundamental to understanding the energetic shift induced by metformin. By measuring oxygen consumption in intact cells or isolated mitochondria with specific substrates for different complexes, researchers can pinpoint the site of inhibition.

-

Self-Validating Protocol: A robust method to assess Complex I inhibition involves using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). By sequentially injecting substrates that feed electrons into different parts of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II), one can isolate the effect of metformin on Complex I-driven respiration. The specificity of the inhibition can be further validated by comparing it to the effects of a known Complex I inhibitor, such as rotenone.

Table 1: Representative Effects of Metformin on Mitochondrial Respiration

| Parameter | Control | Metformin (µM-mM) | Effect | Reference |

| Complex I-mediated OCR | High | Decreased | Inhibition of electron transport | [6][7][10] |

| Complex II-mediated OCR | High | Unchanged | Specificity for Complex I | [7] |

| ATP Production | Normal | Decreased | Reduced oxidative phosphorylation | [11] |

| AMP/ATP Ratio | Low | Increased | Altered cellular energy status | [11] |

Experimental Protocol: Assessing Metformin's Effect on Mitochondrial Respiration using Seahorse XF Analyzer

-

Cell Culture: Plate cells of interest (e.g., HepG2 hepatocytes, C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Metformin Treatment: Treat the cells with varying concentrations of metformin for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as pyruvate and glutamine, and incubate the plate in a non-CO2 incubator.

-

Seahorse XF Analysis: Load the microplate into the Seahorse XF Analyzer. After baseline measurements, sequentially inject pharmacological agents to probe mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate the parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) and compare the metformin-treated groups to the control.

Inhibition of Mitochondrial Glycerophosphate Dehydrogenase (GPD2)

More recent evidence, particularly at clinically relevant metformin concentrations, points to the inhibition of mitochondrial glycerophosphate dehydrogenase (GPD2) as a key mechanism, especially in the liver.[12][13] GPD2 is a crucial enzyme in the glycerol-phosphate shuttle, which transports cytosolic NADH reducing equivalents into the mitochondria.

-

Causality of Experimental Choice: The inhibition of GPD2 provides a compelling explanation for the substrate-selective inhibition of gluconeogenesis (from lactate and glycerol) observed with metformin.[14] Measuring GPD2 activity directly in isolated mitochondria or assessing the metabolic consequences of its inhibition in intact cells can validate this mechanism.

AMP-Activated Protein Kinase (AMPK): The Central Energy Sensor

The inhibition of mitochondrial function by metformin leads to a decrease in the cellular energy charge, characterized by an increased AMP:ATP ratio.[11] This shift in the adenylate nucleotide pool is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[15][16]

Mechanism of AMPK Activation

Metformin's activation of AMPK is a direct consequence of the altered cellular energy status. The binding of AMP to the γ-subunit of AMPK allosterically activates the kinase and promotes its phosphorylation at Threonine 172 on the α-subunit by upstream kinases, most notably LKB1.[17]

Diagram: Metformin-Induced AMPK Activation Pathway

Caption: Metformin inhibits mitochondrial Complex I and GPD2, leading to decreased ATP production, an increased AMP:ATP ratio, and subsequent activation of AMPK.

Regulation of Hepatic Gluconeogenesis

The primary therapeutic effect of metformin in type 2 diabetes is the suppression of hepatic gluconeogenesis.[1][2][4] This is achieved through a combination of AMPK-dependent and AMPK-independent mechanisms.

AMPK-Dependent Inhibition

Activated AMPK phosphorylates and regulates several downstream targets to inhibit gluconeogenesis:

-

Transcriptional Repression: AMPK can phosphorylate transcription factors and co-activators, such as CRTC2 (CREB-regulated transcription coactivator 2), leading to their inactivation and reduced expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[18][19]

-

Allosteric Regulation: AMPK can phosphorylate and inactivate enzymes involved in gluconeogenesis.

Redox-Dependent Inhibition

Metformin's inhibition of GPD2 leads to an accumulation of glycerol-3-phosphate and an increase in the cytosolic NADH/NAD+ ratio.[1][14] This altered redox state directly inhibits the conversion of lactate to pyruvate, a key step in gluconeogenesis from lactate.[14] This mechanism elegantly explains the substrate-selective inhibition of gluconeogenesis by metformin.[1][13][14]

Experimental Protocol: Measuring Glucose Production in Primary Hepatocytes

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rodents and culture them in appropriate media.

-

Metformin Treatment: Treat the hepatocytes with metformin at various concentrations for a defined period.

-

Gluconeogenesis Assay:

-

Wash the cells with glucose-free buffer.

-

Incubate the cells in a buffer containing gluconeogenic precursors such as lactate and pyruvate.

-

After a specific incubation time, collect the medium.

-

-

Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase assay kit.

-

Data Analysis: Normalize the glucose production to the total protein content of the cells and compare the results between metformin-treated and control groups.

Modulation of Peripheral Glucose Uptake

While the inhibition of hepatic gluconeogenesis is its primary action, metformin also enhances glucose uptake in peripheral tissues like skeletal muscle and adipocytes.[20][21]

AMPK-Mediated Glucose Uptake

In skeletal muscle, AMPK activation by metformin can promote the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake.[16]

A Novel Mechanism: SHIP2 Inhibition

Recent studies have identified a novel mechanism for metformin's effect on glucose uptake involving the inhibition of the lipid phosphatase SHIP2 (SH2 domain-containing inositol 5-phosphatase 2).[20][22][23] Metformin has been shown to directly bind to and inhibit the catalytic activity of SHIP2.[20][22][23] The inhibition of SHIP2 leads to enhanced insulin signaling and increased glucose uptake by promoting the translocation of GLUT4 to the cell surface.[20][22]

Diagram: Experimental Workflow for Assessing Glucose Uptake

Caption: A typical workflow for measuring radiolabeled glucose uptake in cultured cells to assess the effect of metformin.

Antiproliferative Mechanisms in Cancer Cells

There is a growing body of in vitro evidence demonstrating the antiproliferative effects of metformin across a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer.[3][5][24][25] These effects are often observed at higher, millimolar concentrations of metformin.[3][5]

AMPK-Dependent Inhibition of mTOR

A key mechanism underlying metformin's anticancer effects is the AMPK-dependent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[26][27] Activated AMPK phosphorylates and activates the tuberous sclerosis complex (TSC1/2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. The inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell proliferation.[26]

Cell Cycle Arrest

In vitro studies have shown that metformin can induce cell cycle arrest, primarily at the G0/G1 phase.[3][5] This is often associated with a reduction in the levels of cyclin D1, a key regulator of the G1/S phase transition.[3][25]

Conclusion

The in vitro mechanism of action of this compound is a complex interplay of mitochondrial inhibition, altered cellular energy sensing, and the modulation of key metabolic and signaling pathways. While the inhibition of mitochondrial Complex I and the subsequent activation of AMPK are central tenets, emerging evidence for the role of GPD2 and SHIP2 inhibition provides a more nuanced understanding of its therapeutic effects. The discrepancy between in vitro and in vivo effective concentrations remains a critical area of investigation. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel therapies that harness the pleiotropic benefits of this remarkable molecule.

References

-

LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

-

Madeddu, C., et al. (2011). Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies. Cancers, 3(1), 595-619. [Link]

-

Polianskyte-Prause, Z., et al. (2019). Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity. The FASEB Journal, 33(2), 2858–2869. [Link]

-

Madiraju, A. K., et al. (2014). Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase. Nature, 510(7506), 542–546. [Link]

-

Klip, A., & Leiter, L. A. (1990). Cellular mechanism of action of metformin. Diabetes Care, 13(6), 696-704. [Link]

-

Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife, 3, e02242. [Link]

-

Jalving, M., et al. (2010). Metformin in Cancer Therapy: A New Perspective for an Old Antidiabetic Drug? Molecular Cancer Therapeutics, 9(5), 1092-1099. [Link]

-

Li, L., et al. (2019). The effect and mechanism of action of metformin on in vitro FaDu cell proliferation. Journal of International Medical Research, 47(10), 5037-5046. [Link]

-

Kim, Y. D., et al. (2008). Metformin Inhibits Hepatic Gluconeogenesis Through AMP-Activated Protein Kinase–Dependent Regulation of the Orphan Nuclear Receptor SHP. Diabetes, 57(2), 306-314. [Link]

-

Tosca, L., et al. (2007). In vitro effects of metformin induced-AMPK activation in bovine granulosa cells and oocyte. Reproduction, Fertility and Development, 19(8), 927-938. [Link]

-

Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence That Metformin Exerts Its Anti-Diabetic Effects Through Inhibition of Complex 1 of the Mitochondrial Respiratory Chain. Biochemical Journal, 348(3), 607-614. [Link]

-

LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

-

Madiraju, A. K., et al. (2018). Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo. Diabetes, 67(11), 2295-2304. [Link]

-

Viollet, B., et al. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253-270. [Link]

-

Cao, J., et al. (2014). Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex. Journal of Biological Chemistry, 289(31), 21397-21406. [Link]

-

Goodwin, P. J., et al. (2023). Metformin and Cancer: Solutions to a Real-World Evidence Failure. Diabetes Care, 46(5), 947-955. [Link]

-

Polianskyte-Prause, Z., et al. (2019). Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity. The FASEB Journal, 33(2), 2858–2869. [Link]

-

Fontaine, E. (2018). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. Frontiers in Endocrinology, 9, 753. [Link]

-

LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

-

Kato, K., et al. (2011). The Antidiabetic Drug Metformin Inhibits Gastric Cancer Cell Proliferation In Vitro and In Vivo. Molecular Cancer Therapeutics, 10(6), 1073-1081. [Link]

-

Detaille, D., et al. (2004). Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study. Biochemical Journal, 382(3), 877–884. [Link]

-

Caton, P. W., et al. (2010). Metformin suppresses hepatic gluconeogenesis through induction of SIRT1 and GCN5. Journal of Endocrinology, 205(1), 97-106. [Link]

-

Saini, N., & Yang, X. (2023). Metformin: A Dual-Role Player in Cancer Treatment and Prevention. Cancers, 15(13), 3290. [Link]

-

Stephenne, X., et al. (2011). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Diabetologia, 54(12), 3101-3110. [Link]

-

Fontaine, E. (2018). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. Frontiers in Endocrinology, 9, 753. [Link]

-

LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77–96. [Link]

-

Gautier, J. F., et al. (1998). Potentiating effect of metformin on insulin-induced glucose uptake and glycogen metabolism within Xenopus oocytes. Diabetologia, 41(1), 2-8. [Link]

-

Polianskyte-Prause, Z., et al. (2019). Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity. The FASEB Journal, 33(2), 2858–2869. [Link]

-

LaMoia, T. E., & Shulman, G. I. (2020). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77-96. [Link]

-

Musi, N., et al. (2002). Role of AMP-activated protein kinase in mechanism of metformin action. Diabetes, 51(7), 2074-2081. [Link]

-

Zakikhani, M., et al. (2007). Metformin mediated AMPK activation inhibits translation initiation in breast cancer cells. Proceedings of the American Association for Cancer Research, 48, 98. [Link]

-

Detaille, D., et al. (2004). Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study. Biochemical Journal, 382(3), 877–884. [Link]

-

Hamann, A., et al. (1991). Metformin increases insulin-stimulated glucose uptake by potentiating insulin-induced translocation of glucose transporters from the intracellular pool to the plasma membrane in rat adipocytes. Diabetologia, 34(Suppl 2), A19. [Link]

-

Viollet, B., et al. (2019). Role of Mitochondria in the Mechanism(s) of Action of Metformin. Frontiers in Endocrinology, 10, 323. [Link]

-

de Oliveira, A. C. S., et al. (2018). Metformin's performance in in vitro and in vivo genetic toxicology studies. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 836(Pt A), 38-44. [Link]

-

Foretz, M., Guigas, B., & Viollet, B. (2019). The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. Cells, 8(9), 1086. [Link]

-

He, C., et al. (2022). In vitro validation experiments of Metformin alone or in combination with Lenvatinib inhibiting liver cancer cells. Frontiers in Oncology, 12, 946782. [Link]

-

Lee, J. H., et al. (2015). Metformin displays in vitro and in vivo antitumor effect against osteosarcoma. Journal of Korean Medical Science, 30(1), 89-97. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Cellular and Molecular Mechanisms of Metformin Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. endocrine.org [endocrine.org]

- 5. Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies [mdpi.com]

- 6. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular and Molecular Mechanisms of Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. joe.bioscientifica.com [joe.bioscientifica.com]

- 20. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cellular mechanism of action of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

From Medieval Herb to Modern Marvel: A Technical Guide to the Discovery and History of Biguanide Derivatives

Abstract

The trajectory of biguanide derivatives, from their roots in medieval herbalism to their current status as a first-line therapy for type 2 diabetes, represents a remarkable journey of ethnobotanical observation, chemical synthesis, serendipitous rediscovery, and profound mechanistic investigation. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the history and discovery of this critical class of therapeutic agents. We will trace the path from the plant Galega officinalis to the synthesis of metformin, phenformin, and buformin; explore the clinical divergence that led to metformin's singular prominence; and detail the molecular mechanisms, centered on AMP-activated protein kinase (AMPK), that underpin their therapeutic effects. This document is structured to provide not just a historical narrative, but also the causal logic behind experimental milestones and the technical methodologies that continue to illuminate the complex biology of biguanides.

Chapter 1: The Herbal Origins - A Folk Remedy's Hidden Potential

The story of biguanides begins not in a laboratory, but in the temperate grasslands of Europe and Asia, with the bushy perennial Galega officinalis, commonly known as Goat's Rue or French Lilac.[1][2][3][4] For centuries, traditional European medicine utilized this plant to treat a variety of ailments, including symptoms we now associate with diabetes mellitus, such as polyuria.[1][2][5]

It wasn't until the early 20th century that scientific inquiry began to validate this ethnobotanical wisdom. In 1918, the active component in G. officinalis was identified as guanidine, a substance shown to possess blood glucose-lowering properties.[6][7][8] This discovery was the critical link between folk medicine and modern pharmacology, establishing the chemical foundation for an entirely new class of drugs.[8][9] The isolation of galegine (isoamylene guanidine) from the plant further spurred the development of synthetic guanidine derivatives.[1][10][11]

Chapter 2: The First Wave of Synthetics and a Forgotten Discovery

From Galegine to Synthalins: A Promising but Flawed Beginning

The identification of guanidine's hypoglycemic activity ignited efforts to synthesize more potent and less toxic analogues. In the 1920s, this led to the development of diguanidines like Synthalin A and Synthalin B.[1][10][12] These compounds were introduced into clinical practice for diabetes treatment but were soon discontinued.[5][6] Their initial promise was overshadowed by significant toxicity, particularly to the liver, and the concurrent, revolutionary arrival of purified insulin therapy.[1][6][7]

The Chemical Genesis of Biguanides

Parallel to these therapeutic explorations, the fundamental chemistry was being established. The parent compound, biguanide (guanylguanidine), was first synthesized by Bernhard Rathke in 1879 by fusing two guanidine molecules.[1][12] Decades later, in 1922, Emil Werner and James Bell at Trinity College, Dublin, synthesized dimethylbiguanide—the compound we now know as metformin.[1]

In 1929, Karl Slotta and R. Tschesche, as well as H. Hesse and G. Taubmann in Germany, conducted the first animal studies on this new class of biguanides.[1] They reported that metformin and its relatives could lower blood glucose in rabbits and dogs.[13] However, the potential of these findings was largely underappreciated.[1][3] The glucose-lowering effect was modest in non-diabetic animals, and with the widespread adoption of insulin, interest in oral antihyperglycemic agents waned, causing this seminal discovery to be effectively forgotten for nearly two decades.[1]

Chapter 3: A Serendipitous Interlude - The Antimalarial Connection

The revival of interest in biguanides came from an entirely different therapeutic field: the search for antimalarial drugs during the 1940s.[6][13] British scientists developing proguanil, a guanidine-based antimalarial, noted that it could lower blood glucose in animal studies.[1][3][14][15]

This observation spurred further investigation into related compounds. In 1949, during a search for new antimalarials, metformin was re-examined.[1][3] In the Philippines, physician Eusebio Garcia, while testing metformin for its antimalarial activity, found it was effective in treating a local influenza outbreak.[1][16] Marketed as "Flumamine" for this purpose, Garcia duly noted a key side effect in his patients: a tendency for their blood glucose to be lowered.[1][13] This serendipitous clinical observation set the stage for metformin's ultimate destiny.

Chapter 4: Clinical Pioneers and the Great Divergence

Jean Sterne and the Dawn of "Glucophage"

The person who translated metformin's observed potential into a therapeutic reality was the French physician Jean Sterne at Aron Laboratories in Paris.[1][7][13] Having previously worked with the toxic galegine, Sterne was intrigued by the reports of metformin's glucose-lowering effects, seemingly without severe side effects.[16]

In 1957, Sterne published the first landmark clinical study on the use of metformin for diabetes.[6][10][13] He demonstrated its efficacy in treating maturity-onset diabetes and astutely observed its unique mode of action: it was an antihyperglycemic, not a hypoglycemic, agent. It lowered elevated blood sugar without causing a dangerous drop to sub-normal levels (hypoglycemia), a significant advantage over existing sulfonylureas and insulin.[13][16] Sterne named the drug "Glucophage," meaning "glucose-eater," a name it still carries today.[1][13]

The Rise and Fall of Phenformin and Buformin

While Sterne championed metformin, other, more potent biguanides were being developed. Phenformin was introduced in the United States in 1957 by Ungar and colleagues, followed by buformin in Germany in 1958.[1][10][17][18] These drugs, particularly phenformin, gained widespread popularity and largely overshadowed the less potent metformin, especially in the US.[1]

However, the biguanide class faced a near-fatal blow in the late 1970s. Reports mounted linking phenformin and buformin to a high risk of lactic acidosis, a rare but often fatal metabolic complication.[13][19][20] The lipophilic nature of these compounds was believed to contribute to a greater interference with oxidative phosphorylation, increasing this risk.[19] Consequently, both phenformin and buformin were withdrawn from the market in most countries, including the US in 1978.[17][21][22]

Metformin, with a demonstrably lower risk of lactic acidosis, was spared this fate.[1] Yet, its reputation was tarnished by association, and its use remained limited, primarily confined to Europe and Canada, where it had been available since 1958 and 1972, respectively.[1][2]

Chapter 5: The Modern Era - Vindication and Mechanistic Revelation

The UKPDS and Metformin's Ascent

After decades of cautious use, metformin underwent intensive re-evaluation and was finally introduced to the United States in 1995.[6][7] The turning point that solidified its global importance came in 1998 with the publication of the United Kingdom Prospective Diabetes Study (UKPDS).[6][7] This landmark trial provided long-term evidence that metformin not only improved glycemic control but also reduced cardiovascular morbidity and mortality in overweight patients with type 2 diabetes.[1][6] This finding provided a new, compelling rationale for its use and cemented its position as the first-line oral therapy for type 2 diabetes worldwide.[6][7]

Unraveling the Core Mechanism: The AMPK Pathway

For much of its clinical use, metformin's precise molecular mechanism of action remained elusive.[10][23] It is now understood that its primary effects are mediated through the activation of 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[24][25][26]

The causal chain of events is as follows:

-

Mitochondrial Complex I Inhibition: Metformin mildly and transiently inhibits Complex I of the mitochondrial respiratory chain.[5][24][27] This is considered its primary site of action.

-

Shift in Cellular Energy State: This inhibition leads to a decrease in ATP synthesis, which in turn increases the cellular ratio of AMP to ATP.[5][24]

-

AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK, which acts as a master regulator of metabolism.[24][25]

-

Downstream Therapeutic Effects: Activated AMPK phosphorylates multiple downstream targets, leading to the key therapeutic benefits of metformin:

-

In the Liver: Suppression of hepatic gluconeogenesis (glucose production), which is the main contributor to lowering fasting blood glucose.[5][20][25]

-

In Muscle and Fat: Increased glucose uptake and utilization.[24][25]

-

Lipid Metabolism: Inhibition of fatty acid synthesis and promotion of fatty acid oxidation.[25][26]

-

This elegant mechanism explains how metformin exerts its antihyperglycemic effects without stimulating insulin secretion, thereby avoiding the risk of hypoglycemia.[12]

// Nodes Metformin [label="Metformin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nComplex I", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP Synthesis\n(Decreased)", fillcolor="#FBBC05", fontcolor="#202124"]; AMP_ATP_Ratio [label="AMP:ATP Ratio\n(Increased)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeo [label="Hepatic Gluconeogenesis\n(Suppressed)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GlucoseUptake [label="Muscle Glucose Uptake\n(Increased)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid [label="Fatty Acid Oxidation\n(Increased)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Therapeutic [label="Antihyperglycemic\nEffects", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Metformin -> Mito [label="Inhibits"]; Mito -> ATP; ATP -> AMP_ATP_Ratio; AMP_ATP_Ratio -> AMPK [label="Activates"]; AMPK -> Gluconeo; AMPK -> GlucoseUptake; AMPK -> Lipid; {Gluconeo, GlucoseUptake, Lipid} -> Therapeutic [arrowhead=none]; }

Metformin's core mechanism via AMPK activation.

Chapter 6: Key Methodologies in Biguanide Research

The elucidation of metformin's mechanism relied on specific, robust experimental techniques. The following protocols represent foundational workflows for investigating biguanide action at the cellular level.

Experimental Protocol: Assessing AMPK Activation via Western Blot

This protocol describes a standard method to quantify the activation of AMPK by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172 (p-AMPKα Thr172), a hallmark of its activation.

Objective: To determine if a biguanide compound activates AMPK in a cellular model (e.g., HepG2 hepatocytes).

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours prior to treatment.

-

Treat cells with varying concentrations of the biguanide compound (e.g., Metformin 0.5-2 mM) or vehicle control (e.g., sterile water) for a specified time (e.g., 6-24 hours). Include a positive control if available (e.g., AICAR).

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly on the plate with 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

-

Rabbit anti-phospho-AMPKα (Thr172) antibody.

-

Rabbit anti-total-AMPKα antibody.

-

Mouse anti-β-Actin antibody (as a loading control).

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the p-AMPKα signal to the total-AMPKα signal to determine the relative activation level.

-

// Nodes A [label="1. Cell Treatment\n(Biguanide vs. Vehicle)"]; B [label="2. Cell Lysis &\nProtein Extraction"]; C [label="3. Protein Quantification\n(BCA Assay)"]; D [label="4. SDS-PAGE\n(Protein Separation)"]; E [label="5. Protein Transfer\n(to PVDF Membrane)"]; F [label="6. Blocking"]; G [label="7. Primary Antibody Incubation\n(p-AMPK, Total AMPK, β-Actin)"]; H [label="8. Secondary Antibody Incubation"]; I [label="9. ECL Detection"]; J [label="10. Imaging & Densitometry"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Experimental workflow for assessing AMPK activation.

Chapter 7: Comparative Overview and Future Horizons

The history of biguanides is best understood by comparing the fates of its primary members.

| Feature | Metformin | Phenformin | Buformin |

| First Clinical Use | 1957[6][13] | 1957[1][17] | 1958[1] |

| Relative Potency | Lower | Higher | Intermediate |

| Key Characteristic | Favorable safety profile, low risk of lactic acidosis.[20] | High potency, but significant risk of lactic acidosis.[17][19] | Higher risk of lactic acidosis than metformin.[19][22] |

| Clinical Fate | Global first-line therapy for Type 2 Diabetes.[1][6] | Withdrawn from most markets in the late 1970s.[17][19][20] | Withdrawn from most markets in the late 1970s.[1][21][22] |

| Current Status | Most prescribed oral antidiabetic worldwide.[7] | Investigated for anticancer properties.[5][19] | Discontinued. |

The very mechanism that led to the downfall of phenformin and buformin—potent mitochondrial inhibition—is now being explored for new therapeutic applications, particularly in oncology, where metabolic disruption can be leveraged against cancer cells.[5][19] Ongoing research continues to explore metformin's potential pleiotropic effects in anti-aging, polycystic ovarian syndrome (PCOS), and even as an antiviral or antimicrobial agent, all stemming from its fundamental role as a modulator of cellular energy metabolism.[23][28][29]

Conclusion

The history of biguanide derivatives is a testament to the enduring value of scientific inquiry, spanning centuries and disciplines. From a medieval herbal remedy, through chemical synthesis and a serendipitous rediscovery during a search for antimalarials, to its near-demise and ultimate vindication by large-scale clinical trials, the story is one of persistence and scientific rigor. The elucidation of metformin's elegant mechanism of action via the AMPK pathway has not only explained its profound therapeutic benefits but has also opened new avenues for research. For the modern drug development professional, the journey of the biguanides serves as a powerful case study in pharmacology: a story of toxicity and efficacy, of risk and benefit, and of how a deep understanding of molecular mechanisms can transform a simple molecule into a cornerstone of global health.

References

-

Witters, L. A. (2001). The blooming of the French lilac. Journal of Clinical Investigation. [Link]

-

Bailey, C. J. (2017). Metformin: historical overview. Diabetologia. [Link]

-

Griss, T., & Viollet, B. (2017). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Trends in Pharmacological Sciences. [Link]

-

UK Prospective Diabetes Study (UKPDS) Group. (1998). Effect of intensive blood-glucose control with metformin on complications in overweight patients with type 2 diabetes (UKPDS 34). The Lancet. [Link]

-

Wikipedia. (n.d.). Biguanide. Wikipedia. [Link]

-

GoodRx. (2023). History of Metformin: Origins, Development, and Uses Today. GoodRx Health. [Link]

-

National Center for Biotechnology Information. (2017). Metformin: historical overview. PubMed. [Link]

-

Mehnert, H., & Seitz, W. (2021). Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. MDPI. [Link]

-

National Center for Biotechnology Information. (2020). Phenformin as an Anticancer Agent: Challenges and Prospects. PMC. [Link]

-

Sneader, W. (2011). Drug Discovery: metformin and the control of diabetes. RSC Education. [Link]

-

ResearchGate. (n.d.). Biguanides drugs: Past success stories and promising future for drug discovery. ResearchGate. [Link]

-

Viollet, B., et al. (2012). New hopes for metformin. médecine/sciences. [Link]

-

Bailey, C. J., & Day, C. (2004). Metformin: its botanical background. Practical Diabetes International. [Link]

-

Taylor & Francis. (n.d.). Galega officinalis – Knowledge and References. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Galega officinalis (goat's rue). ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) The Mechanism of Action of Biguanides: New Answers to a Complex Question. ResearchGate. [Link]

-

Ramadori, G. P. (2023). From Synthalin to Metformin: is a Century Cycle of Biguanides as Oral Antidiabetic drugs Now Closed?. Preprints.org. [Link]

-

Frontiers. (n.d.). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology. [Link]

-

American Diabetes Association. (2016). Mechanism of Metformin: A Tale of Two Sites. Diabetes Care. [Link]

-

ResearchGate. (n.d.). Discovery and use of a novel small-molecule AMPK inhibitor to establish... ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Metformin: Its botanical background. ResearchGate. [Link]

-

National Center for Biotechnology Information. (1945). some biguanide derivatives as new types of antimalarial substances with both therapeutic and causal prophylactic activity. PubMed. [Link]

-

Pharmacy Freak. (n.d.). Mechanism of Action of Biguanides. Pharmacy Freak. [Link]

-

Wikipedia. (n.d.). Phenformin. Wikipedia. [Link]

-

National Center for Biotechnology Information. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. PMC. [Link]

-

Christie. (n.d.). Biguanides drugs: Past success stories and promising future for drug discovery. Christie. [Link]

-

ResearchGate. (n.d.). (PDF) From Synthalin to Metformin:is a Century Cycle of Biguanides as Oral Antidiabetic drugs Now Closed?. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2003). Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. PubMed. [Link]

-

ResearchGate. (n.d.). Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. ResearchGate. [Link]

-

National Center for Biotechnology Information. (1982). [Biguanides: reasons for withdrawal of drugs and remaining indications]. PubMed. [Link]

-